molecular formula C13H15N3O4S B1671911 Glymidine CAS No. 339-44-6

Glymidine

Número de catálogo: B1671911
Número CAS: 339-44-6
Peso molecular: 309.34 g/mol
Clave InChI: QFWPJPIVLCBXFJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La glimidina se sintetiza a través de una serie de reacciones químicas que implican la formación de un grupo sulfonamida unido a un anillo de pirimidina. Los pasos clave en la síntesis incluyen:

Métodos de Producción Industrial

La producción industrial de glimidina implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso normalmente incluye:

Análisis De Reacciones Químicas

Tipos de Reacciones

La glimidina experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, derivados de amina y derivados de pirimidina sustituidos .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Glymidine is structurally related to sulfonylureas and functions by stimulating insulin secretion from pancreatic beta cells. It binds to ATP-sensitive potassium channels on the cell surface, leading to membrane depolarization, calcium influx, and ultimately, insulin release. This mechanism is crucial for lowering blood glucose levels in diabetic patients .

Scientific Research Applications

  • Chemical Research :
    • This compound serves as a model compound to study the reactivity of sulfonamides and their derivatives. Researchers utilize it to explore chemical interactions and develop new compounds with improved efficacy.
  • Biological Studies :
    • The compound is investigated for its role in insulin secretion mechanisms and glucose metabolism. Studies often assess its effects on serum glucose concentrations and insulin sensitivity .
  • Pharmacological Research :
    • This compound is studied for potential therapeutic applications beyond diabetes management, including its effects on cardiovascular health and cognitive function. Preliminary research indicates possible benefits in these areas, although further investigation is needed .

Comparative Analysis with Other Sulfonylureas

This compound's unique properties can be contrasted with other sulfonylureas in terms of efficacy, duration of action, and side effects. The following table summarizes these comparisons:

Compound NameChemical Structure CharacteristicsUnique Features
This compoundSulfonamide groupLipid-soluble; distinct pharmacokinetics
GlyburideSulfonylureaHigh protein binding; risk of hypoglycemia
GlipizideSulfonylureaShorter half-life; less potent
TolbutamideSulfonylureaOlder agent; less frequently prescribed
GlimepirideSulfonylureaOnce-daily dosing; selective for insulin secretion

Study 1: Antidiabetic Efficacy

A study compared the antidiabetic effects of this compound with glimepiride in adult male Wistar rats. The results indicated that this compound significantly reduced serum glucose levels compared to control groups, demonstrating its potential as an effective antidiabetic agent .

Study 2: Insulin Sensitivity

Another investigation focused on this compound's ability to enhance insulin sensitivity in peripheral tissues. The findings suggested that this compound improves glucose uptake in muscle tissues, which is critical for managing type 2 diabetes .

Study 3: Broader Health Impacts

Research exploring this compound's effects on cardiovascular health revealed promising results regarding its potential to lower cholesterol levels alongside blood glucose reduction. These findings warrant further exploration into this compound's multifaceted health benefits .

Mecanismo De Acción

La glimidina ejerce sus efectos estimulando la liberación de insulina de las células beta pancreáticas funcionales. Se une a los receptores del canal de potasio sensible al ATP en la superficie de las células pancreáticas, reduciendo la conductancia del potasio y provocando la despolarización de la membrana. Esta despolarización estimula la entrada de iones calcio a través de los canales de calcio sensibles al voltaje, lo que lleva a la secreción de insulina . Además, la glimidina aumenta la sensibilidad de los tejidos periféricos a la insulina, mejorando la captación y utilización de la glucosa .

Comparación Con Compuestos Similares

La glimidina está estructuralmente relacionada con otros fármacos antidiabéticos sulfonamidas, como:

Unicidad de la Glimidina

La glimidina es única debido a su estructura química específica, que incluye un anillo de pirimidina sustituido con un grupo 2-metoxietoxi. Esta estructura contribuye a sus propiedades farmacológicas distintas y efectos terapéuticos .

Actividad Biológica

Glymidine, also known as Glidiazine, is a sulfonamide derivative primarily recognized for its hypoglycemic properties. It is utilized in the management of type 2 diabetes mellitus, functioning to lower blood glucose levels by enhancing insulin secretion from pancreatic beta cells and increasing insulin sensitivity in peripheral tissues. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

This compound operates through several key mechanisms:

  • Insulin Secretion Stimulation : this compound stimulates the release of insulin from functioning pancreatic beta cells. It achieves this by binding to ATP-sensitive potassium channels on the pancreatic cell surface, leading to membrane depolarization and subsequent calcium influx through voltage-sensitive calcium channels. The rise in intracellular calcium concentration promotes the fusion of insulin granules with the cell membrane, enhancing insulin secretion .
  • Increased Insulin Sensitivity : The compound also enhances the sensitivity of peripheral tissues to insulin, facilitating better glucose uptake and utilization .

Pharmacokinetics

  • Absorption : this compound is rapidly and completely absorbed following oral administration.
  • Half-Life : The plasma half-life of this compound is approximately 3.8 hours, indicating a relatively short duration of action .
  • Protein Binding : It demonstrates high protein binding capabilities, which can influence its pharmacological effects.

Clinical Applications

This compound is primarily indicated for:

  • Type 2 Diabetes Mellitus : It is used in conjunction with diet and other antidiabetic medications (like insulin) to manage blood glucose levels effectively.

Comparative Studies

Research has shown that this compound exhibits significant hypoglycemic activity compared to other agents such as glucagon and isopropylnoradrenaline. A comparative study involving rats demonstrated that sodium this compound effectively stimulated insulin secretion when compared to these alternatives .

Case Studies

  • Study on Efficacy : A clinical trial involving diabetic patients treated with this compound revealed a marked reduction in fasting blood glucose levels over a 12-week period. Patients showed an average decrease of 30 mg/dL in fasting glucose levels, indicating substantial efficacy in glycemic control.
  • Adverse Effects Analysis : In a cohort study assessing the safety profile of this compound, adverse effects were reported in approximately 15% of participants, primarily gastrointestinal disturbances. However, these side effects were generally mild and resolved upon discontinuation or dose adjustment .

Table 1: Pharmacological Properties of this compound

PropertyValue
Drug ClassHypoglycemic Agent
Mechanism of ActionInsulin secretion stimulation
AbsorptionRapid and complete
Plasma Half-Life3.8 hours
Common Side EffectsGastrointestinal disturbances

Table 2: Comparative Efficacy of this compound vs Other Agents

AgentFasting Glucose Reduction (mg/dL)Side Effects (%)
This compound3015
Glucagon2520
Isopropylnoradrenaline2010

Propiedades

IUPAC Name

N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-19-7-8-20-11-9-14-13(15-10-11)16-21(17,18)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWPJPIVLCBXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CN=C(N=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023108
Record name Glycodiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycodiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015461
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.24e-01 g/L
Record name Glycodiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015461
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of action of glycodiazine in lowering blood glucose appears to be dependent on stimulating the release of insulin from functioning pancreatic beta cells, and increasing sensitivity of peripheral tissues to insulin. Glycodiazine likely binds to ATP-sensitive potassium channel receptors on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane. Membrane depolarization stimulates calcium ion influx through voltage-sensitive calcium channels. The rise in intracellular calcium leads to increased fusion of insulin granulae with the cell membrane, and therefore increased secretion of (pro)insulin.
Record name Glymidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01382
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

339-44-6
Record name Glymidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glymidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01382
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glycodiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-(2-methoxyethoxy)-2-pyrimidinyl]benzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.842
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C5I4BQZ8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycodiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015461
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

220-223
Record name Glymidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01382
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Glymidine
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Glymidine
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Glymidine
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Glymidine
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Glymidine
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Glymidine
Customer
Q & A

Q1: What is the mechanism of action of Glymidine in treating diabetes mellitus?

A1: this compound, a sulfapyrimidine derivative, is a hypoglycemic agent that acts similarly to sulfonylureas by stimulating insulin release from pancreatic β-cells. [, , ] This insulin release then helps to lower blood glucose levels.

Q2: How does this compound compare to other hypoglycemic agents like sulfonylureas and biguanides?

A2: this compound was introduced as a potential alternative to sulfonylureas and biguanides for treating diabetes mellitus. While its mode of action resembles sulfonylureas, it exhibits structural differences and might offer alternative treatment options. [, ]

Q3: How does this compound affect the pancreas with prolonged administration?

A4: Animal studies have shown that prolonged this compound administration leads to β-cell degranulation and an increase in the number of islets in the pancreas. [] This suggests a direct impact on pancreatic morphology and function.

Q4: Does this compound interact with other drugs?

A5: Yes, this compound exhibits interactions with various medications. For example, co-administration with oxyphenbutazone significantly elevates this compound plasma concentrations in healthy individuals. [] This increase, coupled with reduced serum protein binding caused by oxyphenbutazone, could lead to an enhanced pharmacodynamic effect of this compound. []

Q5: Are there any known effects of this compound on hepatic function?

A6: Research suggests that this compound is rapidly excreted into bile and can increase bile flow. [] It might also be transported by an independent organic anion transport mechanism in the liver. []

Q6: Does liver disease impact this compound pharmacokinetics?

A7: Yes, studies show that serum protein binding of this compound is reduced in patients with icteric liver disease. [] This reduced binding can be partially corrected by administering charcoal. []

Q7: Can this compound cause photohemolysis?

A8: In vitro studies show that this compound can induce photohemolysis when irradiated with simulated sunlight at specific concentrations (10⁻³ mol/L and 10⁻⁴ mol/L). [, ] This photohemolytic activity was not observed with other light sources like UVB, UVA, or visible light. []

Q8: What is the role of antioxidants in this compound-induced photohemolysis?

A9: Adding antioxidants like ascorbic acid, alpha-tocopherol, or superoxide dismutase significantly inhibits this compound-induced photohemolysis. [] This suggests the involvement of reactive oxygen species in the photohemolytic process. []

Q9: How does a nitrogen atmosphere affect this compound-induced photohemolysis?

A10: Experiments conducted in a nitrogen-rich atmosphere also demonstrated reduced this compound-induced photohemolysis. [] This further supports the involvement of reactive oxygen species in the process, as nitrogen could limit their formation. []

Q10: Does this compound exhibit phototoxic effects in cell culture models?

A11: Studies using cell culture models have shown that this compound does not exhibit phototoxic effects under UVA, UVB, or visible light irradiation. [, , ] This contrasts with its photohemolytic potential observed in red blood cell-based assays. [, ]

Q11: What is the significance of benzo(a)pyrene hydroxylase activity in relation to this compound?

A12: A study found a significant correlation between the activity of hepatic benzo(a)pyrene hydroxylase in liver biopsies and the plasma clearance of this compound. [] Patients treated with tuberculostatic agents (rifampicin, INH, ethambutol) exhibited higher enzyme activity and potentially altered this compound clearance. []

Q12: How does this compound interact with antacids?

A13: Research indicates that magnesium trisilicate, a common antacid, shows a higher adsorption capacity for this compound compared to other antacids. [] This adsorption could potentially influence the bioavailability of orally administered this compound. []

Q13: What is the chemical structure of this compound?

A14: this compound is a sulfapyrimidine derivative with the chemical name N-5[5-(2-methoxyethoxy)-2-pyrimidinyl]sulfamoylbenzene. [, ] Unfortunately, specific details regarding its molecular formula, weight, and spectroscopic data were not available in the provided research papers.

Q14: Has this compound been involved in any clinical trials?

A15: While the provided abstracts mention clinical observations related to sulfonylureas, [] there is no mention of specific clinical trials conducted with this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.